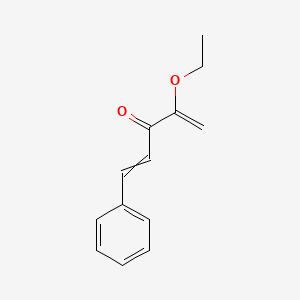
4-Ethoxy-1-phenylpenta-1,4-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-1-phenylpenta-1,4-dien-3-one is an organic compound characterized by its unique structure, which includes an ethoxy group attached to a phenyl ring and a conjugated penta-1,4-dien-3-one system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-phenylpenta-1,4-dien-3-one typically involves the aldol condensation of ethyl acetoacetate with benzaldehyde, followed by dehydration to form the conjugated dienone system. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions.
-
Step 1: Aldol Condensation
Reactants: Ethyl acetoacetate and benzaldehyde
Catalyst: Sodium hydroxide or potassium hydroxide
Conditions: Reflux in ethanol or methanol
-
Step 2: Dehydration
Conditions: Heating under reflux to remove water and form the conjugated dienone system
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-1-phenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the conjugated dienone system to saturated ketones or alcohols.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of saturated ketones or alcohols
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
4-Ethoxy-1-phenylpenta-1,4-dien-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral and antibacterial activities.
Materials Science: The conjugated dienone system makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agricultural Chemistry: The compound’s derivatives are explored for their potential as agrochemicals, particularly as antiviral agents for plant protection.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-1-phenylpenta-1,4-dien-3-one involves its interaction with molecular targets such as viral coat proteins and bacterial enzymes. For instance, it binds to the coat protein of tobacco mosaic virus, inhibiting its ability to infect host plants . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
4-Ethoxy-1-phenylpenta-1,4-dien-3-one can be compared with other similar compounds, such as:
1,5-Diphenylpenta-1,4-dien-3-one: This compound has a similar conjugated dienone system but with two phenyl groups.
1,4-Pentadien-3-one Derivatives: These compounds, containing various substituents, exhibit significant antiviral activities against plant viruses.
The uniqueness of this compound lies in its ethoxy group, which can influence its reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
649570-60-5 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
4-ethoxy-1-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C13H14O2/c1-3-15-11(2)13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3H2,1H3 |
Clave InChI |
YFIRUXGCIPXNDM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C)C(=O)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


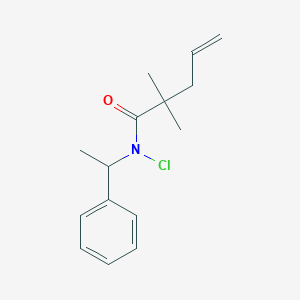
![Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl-](/img/structure/B15168543.png)
![[8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene](/img/structure/B15168557.png)
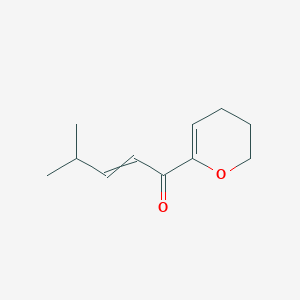
boranyl](/img/structure/B15168584.png)


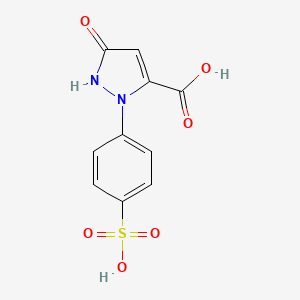

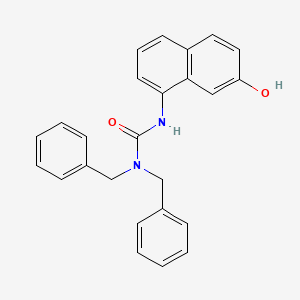
![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)



